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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of chiral BINOL-derived phosphoric acid catalysts. These catalysts are powerful tools in
asymmetric synthesis, enabling the enantioselective formation of a wide range of chemical
bonds. The following sections present a general overview of the synthetic strategy, detailed
step-by-step protocols for the preparation of representative catalysts, and a summary of key
gquantitative data.

General Synthetic Strategy

The synthesis of 3,3'-disubstituted BINOL-derived phosphoric acids typically follows a multi-
step sequence starting from enantiomerically pure (R)- or (S)-BINOL. The general workflow
involves:

» Protection of the Hydroxyl Groups: The two hydroxyl groups of BINOL are protected, often
as methoxymethyl (MOM) ethers, to prevent them from interfering with subsequent
reactions.

» Functionalization at the 3,3'-Positions: Aryl or other substituent groups are introduced at the
3 and 3' positions of the binaphthyl core. A common method involves ortho-lithiation of the
protected BINOL followed by a Suzuki coupling with an appropriate boronic acid.[1][2]
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» Deprotection: The protecting groups on the hydroxyl moieties are removed to yield the 3,3'-
disubstituted BINOL derivative.

» Phosphorylation: The final step involves the reaction of the disubstituted BINOL with
phosphorus oxychloride (POCIs) in the presence of a base like pyridine, followed by
hydrolysis to afford the desired chiral phosphoric acid.[1][3]

This modular approach allows for the synthesis of a diverse library of catalysts with varying
steric and electronic properties by simply changing the boronic acid used in the Suzuki
coupling step.

Experimental Protocols

Three representative protocols for the synthesis of BINOL-derived phosphoric acid catalysts
are detailed below.

Protocol 1: Synthesis of (R)-3,3'-Bis(9-phenanthryl)-1,1'-
binaphthalene-2,2'-diyl hydrogen phosphate

This protocol is based on a reliable procedure from Organic Syntheses, providing a detailed
guide for a catalyst with extended aromatic substituents.[1]

Step 1: Protection of (R)-BINOL

A detailed procedure for the protection of the hydroxyl groups of (R)-BINOL is available in the
cited literature.[1]

Step 2: lodination of Protected (R)-BINOL

A detailed procedure for the iodination at the 3,3'-positions of the protected (R)-BINOL is
available in the cited literature.[1]

Step 3: Suzuki Coupling to Synthesize (R)-2,2'-Bis(methoxymethoxy)-3,3'-bis(9-
phenanthryl)-1,1'-binaphthalene

A flask is charged with (R)-2,2'-bis(methoxymethoxy)-3,3'-diiodo-1,1'-binaphthalene, 9-
phenanthreneboronic acid, barium hydroxide octahydrate, and
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tetrakis(triphenylphosphine)palladium(0). The flask is evacuated and backfilled with argon. 1,4-
Dioxane and water are added, and the mixture is heated. After cooling, the reaction mixture is
worked up and the crude product is purified by flash chromatography.[1]

Step 4: Deprotection to (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diol

The protected binaphthol derivative is dissolved in 1,4-dioxane, and aqueous hydrochloric acid
is added. The mixture is heated, and after completion, the product is isolated and purified.[1]

Step 5: Phosphorylation

To a solution of (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diol in pyridine, phosphorus
oxychloride is added slowly. The mixture is heated and then stirred. After cooling, water is
added, followed by hydrochloric acid. The product is extracted with dichloromethane, and the
combined organic layers are washed and dried. The crude product is purified by flash
chromatography and recrystallization to yield the final phosphoric acid.[1]

Protocol 2: General Synthesis of (S)-3,3'-Diaryl-1,1'-
binaphthalene-2,2'-diyl hydrogen phosphate (Example:
Diphenyl Derivative)

This protocol provides a general and adaptable method for the synthesis of various 3,3'-diaryl
substituted BINOL phosphoric acids.[4]

Step 1: Protection of (S)-BINOL

(S)-BINOL is reacted with a protecting group source, such as chloromethyl methyl ether
(MOMCI), in the presence of a base like sodium hydride in an anhydrous solvent like THF.

Step 2: Halogenation of Protected (S)-BINOL

The protected (S)-BINOL is halogenated at the 3,3'-positions, for example, using N-
bromosuccinimide (NBS) or iodine.

Step 3: Suzuki Coupling
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The 3,3'-dihalogenated protected BINOL is then subjected to a Suzuki coupling reaction with
the desired arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst
(e.g., Pd(PPhs)4) and a base.

Step 4: Deprotection
The protecting groups are removed under acidic conditions to yield the (S)-3,3'-diaryl-BINOL.
Step 5: Phosphorylation

The (S)-3,3-diaryl-BINOL is dissolved in pyridine, and phosphorus oxychloride is added. The
reaction mixture is heated, followed by hydrolysis with water and acidification. The final product
is purified by chromatography and/or recrystallization.

Protocol 3: General Synthesis of (R)-5,6,7,8,5',6',7',8'-
Octahydro-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
(Hs-BINOL-derived)

Hs-BINOL catalysts are synthesized from BINOL via an initial reduction step.
Step 1: Hydrogenation of (R)-BINOL

(R)-BINOL is catalytically hydrogenated using a palladium on carbon (Pd/C) catalyst under a
hydrogen atmosphere to yield (R)-Hs-BINOL.

Step 2: Protection of (R)-Hs-BINOL

The hydroxyl groups of (R)-Hs-BINOL are protected using a suitable protecting group as
described in Protocol 2, Step 1.

Step 3: Functionalization of Protected (R)-Hs-BINOL

Substituents can be introduced at the 3,3'-positions of the protected (R)-Hs-BINOL scaffold
following similar halogenation and cross-coupling procedures as outlined in Protocol 2.

Step 4: Deprotection
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The protecting groups are removed to afford the substituted (R)-Hs-BINOL.
Step 5: Phosphorylation

The final phosphoric acid is synthesized by reacting the substituted (R)-Hs-BINOL with
phosphorus oxychloride in the presence of a base, as detailed in the previous protocols.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the representative
BINOL-derived phosphoric acid catalysts.

Table 1: Reaction Yields for the Synthesis of (R)-3,3'-Bis(9-phenanthryl)-BINOL Phosphoric
Acid[1]

Step Product Yield (%)

(R)-2,2'-
Bis(methoxymethoxy)-3,3'-
bis(9-phenanthryl)-1,1'-

binaphthalene

(R)-3,3'-Bis(9-
4 phenanthryl)-1,1'- 99
binaphthalene-2,2'-diol

(R)-3,3"-Bis(9-
phenanthryl)-1,1'-
binaphthalene-2,2'-diyl
hydrogen phosphate

Table 2: Characterization Data for (R)-3,3'-Bis(9-phenanthryl)-BINOL Phosphoric Acid[1]
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Property Value
Melting Point 359-361 °C (decomposition)
Specific Rotation [a]°D -11.9 (c=1, CH2Cl2)

7.39-7.73 (m, 16 H), 7.97-8.19 (m, 8 H), 8.88-

1H NMR (400 MHz, DMSO-ds) &
8.93 (M, 4 H)

122.43, 122.78, 123.12, 125.09, 126.23, 126.41,
126.51, 126.58, 126.79, 126.87, 128.46, 129.10,
129.40, 129.67, 130.24, 131.27, 131.43, 132.32,
133.30, 134.22, 148.10, 148.19

13C NMR (100 MHz, DMSO-ds) &

3P NMR (162 MHz, DMSO-ds) 0 2.61
calcd. for CasH3004P (M+H)* 701.1876, found:
HRMS (ESI)
701.1889
Visualizations

The following diagrams illustrate the general synthetic workflow for BINOL-derived phosphoric
acid catalysts.
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Caption: General synthetic workflow for 3,3'-disubstituted BINOL-derived phosphoric acids.
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Caption: Synthetic workflow for H8-BINOL-derived phosphoric acid catalysts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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